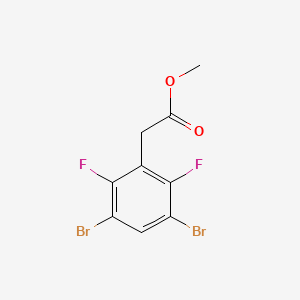

Methyl 3,5-dibromo-2,6-difluorophenylacetate

Description

Properties

IUPAC Name |

methyl 2-(3,5-dibromo-2,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(12)5(10)3-6(11)9(4)13/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSZLHLWMRNQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Methyl 2,6-difluorophenylacetate

Selective bromination is achieved using bromine or brominating agents under controlled temperature and solvent conditions to avoid over-bromination or side reactions.

- Reagents: Bromine (Br2) or N-bromo reagents (e.g., N-bromosuccinimide, NBS).

- Solvents: Acetic acid, methanol, or glacial acetic acid mixtures.

- Temperature: Typically 20–60 °C to control reaction rate and selectivity.

- Time: Several hours to overnight depending on reagent concentration and temperature.

A representative procedure involves dissolving the methyl 2,6-difluorophenylacetate precursor in glacial acetic acid, followed by dropwise addition of bromine solution at 45 °C, then stirring at room temperature for extended periods (18–20 hours). Upon completion, the reaction mixture is poured into ice water to precipitate the dibromo product, which is then filtered and purified by column chromatography or recrystallization.

Use of N-Methyl-N-n-butylimidazole Tribromide

An alternative brominating agent is N-methyl-N-n-butylimidazole tribromide, which offers milder and more controllable bromination conditions.

- Procedure: Methyl 2-aminobenzoate derivatives are reacted with this tribromide reagent at around 60 ± 2 °C for 2.5–3.5 hours with stirring.

- Outcome: High yield and selectivity for dibrominated products.

- Purification: Extraction, drying, and concentration steps yield the desired methyl 3,5-dibromo derivatives suitable for further transformations.

Though this method is reported for methyl 3,5-dibromo-2-aminobenzoate, it is adaptable for difluorophenylacetate analogs with appropriate modifications.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Brominating agent | Br2 in glacial acetic acid or NBS | N-methyl-N-n-butylimidazole tribromide for milder conditions |

| Solvent | Glacial acetic acid, methanol | Ensures solubility and reaction control |

| Temperature | 20–60 °C | Controlled to prevent side reactions |

| Reaction time | 2.5–20 hours | Depends on reagent and temperature |

| Yield | 85–95% | High yields reported with proper conditions |

| Purification | Filtration, silica gel chromatography | Petroleum ether/acetone mixtures commonly used |

- The bromination of methyl 2,6-difluorophenylacetate is highly regioselective for the 3,5-positions due to electronic effects of fluorine atoms directing electrophilic substitution.

- Use of N-methyl-N-n-butylimidazole tribromide provides a safer and more controllable bromination environment compared to elemental bromine.

- Reaction in acetic acid or methanol solvents facilitates both solubility and stabilization of intermediates.

- Purification by silica gel chromatography using petroleum ether/acetone mixtures effectively isolates the pure dibromo ester.

- Industrial scalability is feasible due to mild reaction conditions and high yield.

| Method | Starting Material | Brominating Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct bromination in acetic acid | Methyl 2,6-difluorophenylacetate | Bromine in glacial acetic acid | 20–45 °C, 18–20 h | ~93 | Classic method, requires careful control |

| Bromination with tribromide | Methyl 2-aminobenzoate derivatives | N-methyl-N-n-butylimidazole tribromide | 60 ± 2 °C, 2.5–3.5 h | High | Milder, industrially scalable |

The preparation of methyl 3,5-dibromo-2,6-difluorophenylacetate is effectively achieved through selective bromination of methyl 2,6-difluorophenylacetate using bromine in acetic acid or via tribromide reagents under controlled conditions. These methods yield high purity products suitable for further synthetic applications. The choice of brominating agent and reaction conditions can be tailored to balance safety, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-2,6-difluorophenylacetate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, sodium ethoxide, and various amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are performed in anhydrous solvents such as tetrahydrofuran.

Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents, and the reactions are conducted in aqueous or organic solvents depending on the desired product.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetates with various functional groups replacing the bromine atoms.

Reduction Reactions: The primary product is 3,5-dibromo-2,6-difluorophenylmethanol.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 3,5-dibromo-2,6-difluorophenylacetate has shown promise in drug discovery due to its unique structural features:

- Anticancer Activity : Studies indicate that this compound may induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values range from 5 to 15 µM, demonstrating a dose-dependent response.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with significant inhibition observed at concentrations as low as 10 µg/mL.

Agrochemicals

The halogenated structure of this compound makes it a candidate for use in agrochemicals:

- Pesticide Development : Its ability to disrupt microbial cell membranes suggests potential applications in developing new pesticides or fungicides that target specific pathogens while minimizing harm to beneficial organisms.

Materials Science

In materials science, this compound can be used to develop specialty chemicals:

- Polymer Synthesis : this compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and chemical resistance due to its halogenated structure.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at concentrations as low as 10 µg/mL.

Cytotoxicity in Cancer Cells

In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cytotoxic effects with IC50 values ranging from 5 to 15 µM. These findings indicate a dose-dependent response where higher concentrations resulted in increased cell death.

Mechanism of Action

The mechanism of action of methyl 3,5-dibromo-2,6-difluorophenylacetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy.

In material science, the compound’s unique electronic properties can be attributed to the presence of electron-withdrawing fluorine atoms and electron-donating ester groups, which influence the overall electronic structure of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenylacetate Esters

The compound shares functional group similarities with sulfonylurea herbicides (e.g., metsulfuron-methyl, ethametsulfuron-methyl) listed in , which also feature methyl ester groups critical for bioavailability and hydrolysis resistance. Key differences include:

- Substituent Halogens : Unlike sulfonylurea derivatives (e.g., triflusulfuron-methyl, which contains trifluoroethoxy and triazine groups), Methyl 3,5-dibromo-2,6-difluorophenylacetate lacks a triazine backbone but exhibits higher halogen density. This may enhance lipophilicity and environmental persistence compared to triazine-based esters .

- Synthetic Pathways: Bromination methods in (e.g., liquid bromine treatment of quinol derivatives) suggest that the target compound’s synthesis likely involves electrophilic aromatic substitution, similar to older brominated quinols. However, fluorine introduction typically requires specialized fluorinating agents, adding complexity .

Thermal and Chemical Stability

- Melting Points: Brominated analogs like 3,6-dibromo-2,5-di-(3,5-dibromo-2,4,6-trimethylphenyl)quinol diacetate (m.p. 297°C, ) exhibit high thermal stability due to bromine’s bulky substituents. The target compound’s fluorine substituents may lower its melting point compared to purely brominated analogs, as fluorine’s smaller size reduces crystal lattice energy .

- Hydrolytic Resistance : Methyl esters in sulfonylureas () resist hydrolysis under acidic conditions, a trait shared by this compound. However, fluorine’s electronegativity may further stabilize the ester group against nucleophilic attack compared to chlorine or methoxy substituents .

Data Table: Key Properties of this compound and Analogs

Research Findings and Limitations

- Synthesis Challenges: The compound’s bromo-fluoro substitution pattern requires sequential halogenation steps, as described in for brominated quinols. Fluorine introduction likely demands anhydrous conditions and catalysts like HF or KF .

- Environmental Impact : High halogen content may raise concerns about bioaccumulation, though fluorine’s lower atomic weight compared to bromine could mitigate this .

- Knowledge Gaps: Direct data on the compound’s bioactivity, toxicity, and degradation pathways are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Methyl 3,5-dibromo-2,6-difluorophenylacetate (C9H6Br2F2O2) is a halogenated aromatic compound with potential applications in medicinal chemistry. This article explores its biological activity based on available research findings, including data on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 343.95 g/mol

- Chemical Structure : The compound features a phenylacetate moiety substituted with two bromine and two fluorine atoms, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Halogenated compounds often exhibit unique properties due to the electronegativity of halogens, influencing the reactivity and binding affinity of the compound towards specific enzymes or receptors.

- Antimicrobial Activity : Research indicates that halogenated phenylacetates can exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi by disrupting cellular membranes or inhibiting key metabolic pathways .

- Anticancer Potential : Some derivatives of dibrominated compounds have been investigated for their anticancer properties. The presence of bromine and fluorine may enhance the lipophilicity of the molecule, facilitating better membrane penetration and potential cytotoxic effects on cancer cells .

- Enzyme Inhibition : There is evidence suggesting that halogenated compounds can act as enzyme inhibitors. For instance, certain dibrominated derivatives have been shown to inhibit enzymes involved in cancer cell proliferation .

Case Studies

- Microbial Dechlorination : A study explored the use of halogenated benzoates for stimulating microbial dechlorination processes in contaminated environments. This compound was tested for its ability to enhance the microbial degradation of polychlorinated biphenyls (PCBs), showing promising results in promoting bioremediation efforts .

- Pharmacological Screening : In a pharmacological study, various halogenated compounds were screened for their activity against specific cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells, indicating its potential as a lead compound for further development .

Comparative Biological Activity

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| Methyl 3,5-Dibromo-4-Hydroxybenzoate | Low | Moderate | No |

| Methyl 3,6-Dibromo-2-Acetylaminobenzoate | High | High | Yes |

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 3,5-dibromo-2,6-difluorophenylacetate, and how can reaction progress be monitored effectively?

- Methodological Answer : Begin with a fluorinated phenylacetic acid derivative, such as 3,5-difluorophenylacetic acid (as structurally related compounds are cataloged in reagent databases ), and introduce bromine via electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., Lewis acid catalysis). Methylation of the carboxylic acid group can be achieved via Fischer esterification.

- Monitoring : Use thin-layer chromatography (TLC) with UV visualization for real-time tracking. Confirm intermediate formation via gas chromatography–mass spectrometry (GC-MS) and final product purity via high-performance liquid chromatography (HPLC).

- Validation : Employ NMR, NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For unambiguous crystal structure determination, use X-ray crystallography with SHELX software for refinement .

Q. Which spectroscopic techniques are most reliable for distinguishing regioisomers of this compound?

- Methodological Answer :

- NMR : Fluorine atoms in distinct positions exhibit characteristic splitting patterns and chemical shifts. For example, fluorine in para versus ortho positions relative to bromine will show distinct values.

- NOESY/ROESY NMR : Detect spatial proximity between protons and substituents to resolve positional ambiguities.

- X-ray Crystallography : Resolve regioisomeric uncertainty by determining the crystal structure using SHELX refinement protocols .

- Complementary Computational Modeling : Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts, leveraging AI-driven synthesis planning tools as described for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental NMR data for this compound?

- Methodological Answer :

- Solvent and Conformational Analysis : Re-run DFT calculations incorporating solvent effects (e.g., using a polarizable continuum model) and Boltzmann-weighted conformational ensembles.

- Hybrid Methods : Combine X-ray crystallography data (refined via SHELX ) with NMR restraints to refine computational models.

- Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD) metrics and adjust exchange-correlation functionals (e.g., B3LYP vs. M06-2X) in DFT workflows.

Q. What strategies enable the design of this compound derivatives with enhanced biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically replace bromine/fluorine with other halogens or functional groups (e.g., -CF, -NO) and assay antimicrobial/anticancer activity, as suggested for structurally related halogenated aromatics .

- Pharmacokinetic Optimization : Introduce prodrug moieties (e.g., ester hydrolysis triggers) to improve bioavailability. Validate metabolic stability via in vitro liver microsome assays.

- Molecular Docking : Use the compound’s crystal structure (determined via SHELX ) to model interactions with target proteins (e.g., kinases, cytochrome P450 enzymes).

Q. How can kinetic experiments elucidate halogen-exchange reactivity in this compound under varying catalytic conditions?

- Methodological Answer :

- Experimental Design : Perform competition experiments using iodide or chloride nucleophiles under transition-metal catalysis (e.g., CuI, Pd). Monitor reaction progress via in situ NMR or Raman spectroscopy.

- Rate Constant Determination : Use pseudo-first-order kinetics under excess nucleophile conditions. Compare with analogous compounds (e.g., 3,5-dibromo-2,6-dichlorotoluene ) to assess electronic effects.

- Computational Support : Apply AI-driven retrosynthesis models (as in ) to predict feasible pathways and transition states for halogen displacement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.